xantoni 2-prenilati

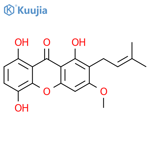

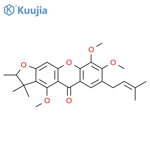

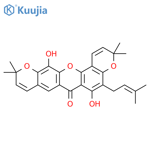

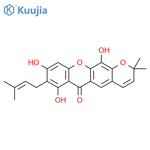

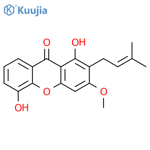

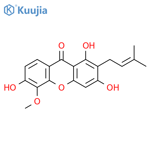

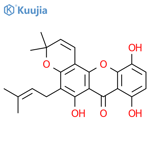

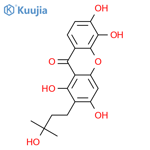

2-Prenylated Xanthones are a class of natural products known for their unique structural features, characterized by the presence of a prenyl group attached to the xanthonoid nucleus. These compounds exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Structurally, 2-prenylated xanthones feature an oxygen-containing heterocyclic ring system with a prenyl moiety attached at position two. The prenylation can modulate the lipophilicity and pharmacokinetic properties of these molecules, making them promising candidates for drug development. Their chemical structure enables them to interact with various cellular targets, leading to diverse biological effects.

In terms of biosynthesis, 2-prenylated xanthones are produced by a number of plants, particularly in the family Rutaceae and some medicinal herbs. These compounds have been isolated from various sources such as *Acanthopanax senticosus*, *Swertia japonica*, and *Uncaria rhynchophylla*. The biosynthesis involves complex enzymatic reactions, making these natural products highly valuable for both research and potential therapeutic applications.

The pharmacological evaluation of 2-prenylated xanthones has revealed their potent biological activities. They exhibit significant antioxidant properties by scavenging free radicals, which can help in protecting cells against oxidative stress. Additionally, they have shown anti-inflammatory effects through inhibition of inflammatory cytokine production and modulation of signaling pathways involved in inflammation.

Overall, the diverse structural features, biological activities, and biosynthetic complexity of 2-prenylated xanthones make them an interesting subject for further exploration in medicinal chemistry and drug discovery efforts.

Letteratura correlata

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

Fornitori consigliati

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati